molecular formula C14H25NO2 B4920302 1-[2-Bicyclo[2.2.1]hept-5-enylmethyl(2-hydroxypropyl)amino]propan-2-ol

1-[2-Bicyclo[2.2.1]hept-5-enylmethyl(2-hydroxypropyl)amino]propan-2-ol

Cat. No.: B4920302
M. Wt: 239.35 g/mol
InChI Key: RFSOTBUZJUNKFT-UHFFFAOYSA-N
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Description

1-[2-Bicyclo[221]hept-5-enylmethyl(2-hydroxypropyl)amino]propan-2-ol is a complex organic compound characterized by its bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-Bicyclo[2.2.1]hept-5-enylmethyl(2-hydroxypropyl)amino]propan-2-ol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the bicyclic core: The bicyclo[2.2.1]hept-5-ene structure can be synthesized through a Diels-Alder reaction between cyclopentadiene and an appropriate dienophile.

    Final assembly: The final step involves coupling the functionalized bicyclic core with the propanolamine moiety under controlled conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-[2-Bicyclo[2.2.1]hept-5-enylmethyl(2-hydroxypropyl)amino]propan-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes using reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).

    Reduction: The compound can be reduced to form alcohols or amines using reducing agents such as LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride).

    Substitution: The amino group can undergo nucleophilic substitution reactions with alkyl halides or acyl chlorides to form various derivatives.

Common Reagents and Conditions

    Oxidation: PCC, KMnO4, H2O2 (Hydrogen peroxide)

    Reduction: LiAlH4, NaBH4

    Substitution: Alkyl halides, Acyl chlorides

Major Products

The major products formed from these reactions include ketones, aldehydes, alcohols, amines, and various substituted derivatives.

Scientific Research Applications

1-[2-Bicyclo[2.2.1]hept-5-enylmethyl(2-hydroxypropyl)amino]propan-2-ol has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding studies.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-[2-Bicyclo[2.2.1]hept-5-enylmethyl(2-hydroxypropyl)amino]propan-2-ol involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor agonist/antagonist, modulating various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Bicyclo[2.2.1]hept-5-en-2-ylmethanol
  • Bicyclo[2.2.1]hept-5-en-2-ylamine
  • Bicyclo[2.2.1]hept-5-en-2-yl acetate

Uniqueness

1-[2-Bicyclo[2.2.1]hept-5-enylmethyl(2-hydroxypropyl)amino]propan-2-ol stands out due to its unique combination of functional groups and bicyclic structure, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-[2-bicyclo[2.2.1]hept-5-enylmethyl(2-hydroxypropyl)amino]propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO2/c1-10(16)7-15(8-11(2)17)9-14-6-12-3-4-13(14)5-12/h3-4,10-14,16-17H,5-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFSOTBUZJUNKFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN(CC1CC2CC1C=C2)CC(C)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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